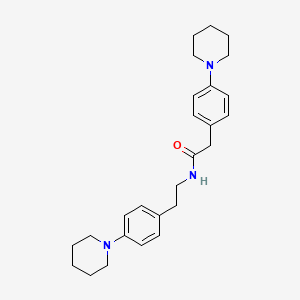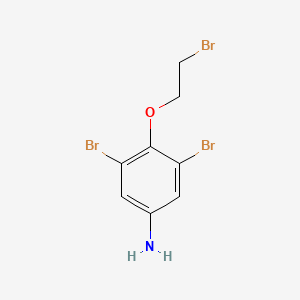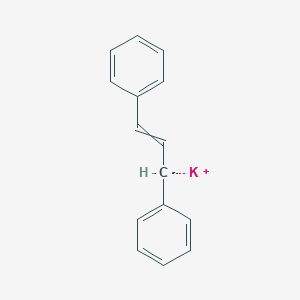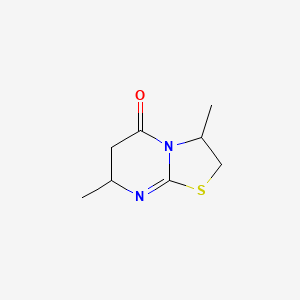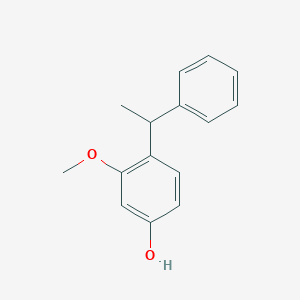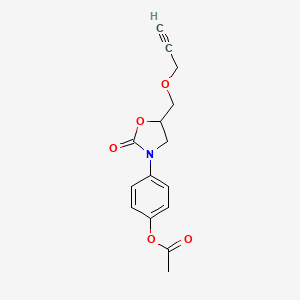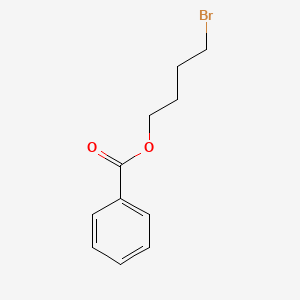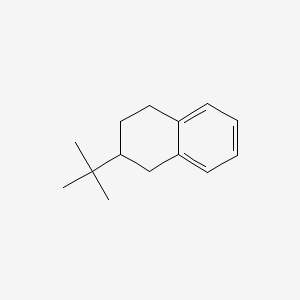
(4,5-Dibromo-1H-pyrrol-2-yl)(4-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-Dibromo-1H-pyrrol-2-yl)(4-methoxyphenyl)methanone is a chemical compound that features a pyrrole ring substituted with bromine atoms at positions 4 and 5, and a methoxyphenyl group attached to the carbonyl carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dibromo-1H-pyrrol-2-yl)(4-methoxyphenyl)methanone typically involves the bromination of a pyrrole derivative followed by the introduction of the methoxyphenyl group. One common method involves the reaction of 4,5-dibromopyrrole with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
(4,5-Dibromo-1H-pyrrol-2-yl)(4-methoxyphenyl)methanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms on the pyrrole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids are common.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
(4,5-Dibromo-1H-pyrrol-2-yl)(4-methoxyphenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Mechanism of Action
The mechanism of action of (4,5-Dibromo-1H-pyrrol-2-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The bromine atoms and the methoxyphenyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact molecular pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate: Similar in structure but with a carboxylate group instead of a methoxyphenyl group.
(4-Methoxyphenyl)(1H-pyrrol-2-yl)methanone: Lacks the bromine atoms on the pyrrole ring.
Uniqueness
(4,5-Dibromo-1H-pyrrol-2-yl)(4-methoxyphenyl)methanone is unique due to the presence of both bromine atoms and a methoxyphenyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in scientific research .
Properties
CAS No. |
50372-69-5 |
|---|---|
Molecular Formula |
C12H9Br2NO2 |
Molecular Weight |
359.01 g/mol |
IUPAC Name |
(4,5-dibromo-1H-pyrrol-2-yl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C12H9Br2NO2/c1-17-8-4-2-7(3-5-8)11(16)10-6-9(13)12(14)15-10/h2-6,15H,1H3 |
InChI Key |
QOVASTBCQYWECP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC(=C(N2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




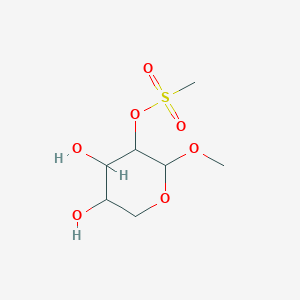
![Ethyl 4-[(4-fluorophenyl)imino]piperidine-1-carboxylate](/img/structure/B14672186.png)
